molecular formula C12H23BN2O5 B1363439 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate CAS No. 306935-93-3

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Cat. No.: B1363439
CAS No.: 306935-93-3
M. Wt: 286.13 g/mol
InChI Key: WNNMPLYQLSDLPS-UHFFFAOYSA-N
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Description

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a boronic acid derivative with the molecular formula C12H21BN2O4.H2O. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate typically involves the reaction of 2,4-Di(tert-butoxy)pyrimidine with a boron-containing reagent. One common method is the use of boronic acid pinacol ester as a starting material. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar compounds to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate include:

    2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester: This compound has similar boronic acid functionality but with different substituents on the pyrimidine ring.

    2,4-Di(tert-butyl)pyrimidin-5-ylboronic acid: Similar structure but with tert-butyl groups instead of tert-butoxy groups.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo .

Biological Activity

Overview

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a boronic acid derivative with the molecular formula C12H21BN2O4H2OC_{12}H_{21}BN_{2}O_{4}\cdot H_{2}O and a molecular weight of approximately 286.1 g/mol. This compound features a pyrimidine ring substituted with two tert-butoxy groups and a boronic acid functional group, which contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Biological Significance

The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological molecules, including enzymes and proteins, making them valuable in drug discovery.

The mechanism of action for this compound involves:

  • Formation of covalent bonds : The boronic acid group can form stable complexes with diols, which may be exploited in enzyme inhibition studies.
  • Reactivity with biological targets : The compound's unique structure enhances its reactivity compared to other boronic acids, potentially leading to stronger interactions with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-(tert-butyl)pyrazine-3-boronic acidPyrazine ring with a boronic acid groupExhibits different reactivity patterns compared to pyrimidines.
3-Pyridinylboronic acidPyridine ring structureMore polar than pyrimidine derivatives; used in similar applications.
4-(tert-butoxy)phenylboronic acidPhenyl ring substituted with tert-butoxyKnown for strong interactions with certain proteins; higher lipophilicity.

This table illustrates how the presence of the pyrimidine ring and the specific substitution pattern on the pyrimidine enhances the solubility and reactivity of this compound compared to other boronic acids .

Case Studies and Research Findings

Recent research has highlighted various applications of pyrimidine-based compounds in drug discovery:

  • Anti-infective Activity : Studies on related pyrimidines have shown significant activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species, indicating that similar compounds may possess therapeutic potential against resistant strains .
  • Anticancer Properties : Pyrimidines have been investigated for their ability to inhibit cell proliferation in cancer cell lines. For example, derivatives have displayed strong inhibitory effects on triple-negative breast cancer (TNBC) cells while showing reduced toxicity towards normal cells .
  • Mechanistic Insights : Research into pyrimidine derivatives has revealed their mechanisms involving interactions with key proteins involved in cell signaling pathways, which could be relevant for understanding the biological activity of this compound .

Properties

IUPAC Name

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4.H2O/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6;/h7,16-17H,1-6H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMPLYQLSDLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371038
Record name 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-93-3
Record name Boronic acid, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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